molecular formula C8H10O2S B12928223 4-(2-Mercaptoethyl)benzene-1,2-diol

4-(2-Mercaptoethyl)benzene-1,2-diol

Cat. No.: B12928223
M. Wt: 170.23 g/mol
InChI Key: YBSGFJJODBOFAZ-UHFFFAOYSA-N
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Description

4-(2-Mercaptoethyl)benzene-1,2-diol is an organic compound with the molecular formula C8H10O2S It is a derivative of benzene, featuring both hydroxyl and mercapto functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Mercaptoethyl)benzene-1,2-diol typically involves multiple steps. One common method starts with 3-hydroxytyrosol, which undergoes bromination using carbon tetrabromide and triphenylphosphine in acetonitrile to form 4-(2-bromoethyl)benzene-1,2-diol . This intermediate is then acetylated with acetic anhydride and pyridine to yield 1,2-diacetoxy-4-(2-bromoethyl)benzene . Finally, the bromo compound is treated with potassium thioacetate in butanone, followed by hydrolysis with hydrochloric acid to produce this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(2-Mercaptoethyl)benzene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form catechols.

    Substitution: The mercapto group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a base can oxidize the hydroxyl groups.

    Reduction: Sodium borohydride can be used to reduce the compound.

    Substitution: Alkyl halides can react with the mercapto group under basic conditions.

Major Products

    Oxidation: Quinones

    Reduction: Catechols

    Substitution: Thioethers

Scientific Research Applications

4-(2-Mercaptoethyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antioxidant properties.

    Medicine: Investigated for its role in drug development due to its unique functional groups.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of 4-(2-Mercaptoethyl)benzene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the mercapto group can form covalent bonds with metal ions and other electrophiles. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylcatechol: Similar structure but with a methyl group instead of a mercapto group.

    Orcinol: Contains a methyl group and hydroxyl groups in different positions.

    Guaiacol: Features a methoxy group instead of a mercapto group.

Properties

Molecular Formula

C8H10O2S

Molecular Weight

170.23 g/mol

IUPAC Name

4-(2-sulfanylethyl)benzene-1,2-diol

InChI

InChI=1S/C8H10O2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,9-11H,3-4H2

InChI Key

YBSGFJJODBOFAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCS)O)O

Origin of Product

United States

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